An agonist of RECEPTORS, ADRENERGIC ALPHA-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of DEXMEDETOMIDINE.
Levomedetomidine
CAS No.: 119717-21-4
VCID: VC21326336
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Levomedetomidine is an enantiomer of dexmedetomidine, a potent alpha-2 adrenergic agonist used primarily in veterinary medicine for its sedative and analgesic properties. It is part of the racemic mixture known as medetomidine, which includes both levomedetomidine and dexmedetomidine. While dexmedetomidine is the active component responsible for the pharmacological effects, levomedetomidine's role is less understood and often studied in relation to its impact on the efficacy of dexmedetomidine. Pharmacological EffectsLevomedetomidine acts as an agonist of alpha-2 adrenergic receptors, though its pharmacological effects are significantly less pronounced compared to dexmedetomidine . Studies have shown that administration of high doses of levomedetomidine can enhance bradycardia (a decrease in heart rate) but reduce the sedative and analgesic effects typically associated with dexmedetomidine . This suggests that levomedetomidine may have some antagonistic effects on the desired sedative and analgesic outcomes when used alongside dexmedetomidine. Pharmacokinetics
Data Table: Comparison of Levomedetomidine and Dexmedetomidine
References: |
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CAS No. | 119717-21-4 | ||||||||||||||||||
Product Name | Levomedetomidine | ||||||||||||||||||
Molecular Formula | C13H16N2 | ||||||||||||||||||
Molecular Weight | 200.28 g/mol | ||||||||||||||||||
IUPAC Name | 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | ||||||||||||||||||
Standard InChI | InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | ||||||||||||||||||
Standard InChIKey | CUHVIMMYOGQXCV-LLVKDONJSA-N | ||||||||||||||||||
Isomeric SMILES | CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | ||||||||||||||||||
SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | ||||||||||||||||||
Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | ||||||||||||||||||
Appearance | White Solid | ||||||||||||||||||
Melting Point | 148-151°C | ||||||||||||||||||
Purity | > 95% | ||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||
Synonyms | Hydrochloride, Medetomidine Levomedetomidine Medetomidine Medetomidine Hydrochloride MPV 785 MPV-785 MPV785 |
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PubChem Compound | 60612 | ||||||||||||||||||
Last Modified | Jul 18 2023 |
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